4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide, also known as CDPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and is structurally related to the well-known drug, sulpiride. CDPB has been shown to exhibit a range of biological activities, including antipsychotic, anticonvulsant, and anti-inflammatory effects.
Wirkmechanismus
The exact mechanism of action of 4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist, similar to sulpiride. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This dual mechanism of action may contribute to the compound's antipsychotic and anti-inflammatory effects.
Biochemical and Physiological Effects:
4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter dopamine in certain regions of the brain, which may contribute to its antipsychotic effects. 4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has also been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. It has been extensively studied and its biological activities are well-characterized. However, there are also some limitations to its use. 4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has been shown to have poor solubility in water, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may complicate its use in some studies.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide. One area of interest is the development of more potent and selective dopamine D2 receptor antagonists based on the structure of 4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide. Another area of interest is the investigation of 4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide's potential as an anti-inflammatory agent in diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, further studies are needed to fully understand the mechanism of action of 4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2,5-dioxopyrrolidine in the presence of a reducing agent such as iron powder or stannous chloride. The resulting compound is then reduced with sodium borohydride to yield 4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide. This synthesis method has been optimized to produce high yields of pure 4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit antipsychotic effects in animal models of schizophrenia and has been proposed as a potential treatment for this disorder. 4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has also been investigated for its anticonvulsant effects and has been shown to reduce seizure activity in animal models of epilepsy.
Eigenschaften
IUPAC Name |
4-chloro-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-7-2-1-6(11(13)17)5-8(7)14-9(15)3-4-10(14)16/h1-2,5H,3-4H2,(H2,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHTUVCPKVTTJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.